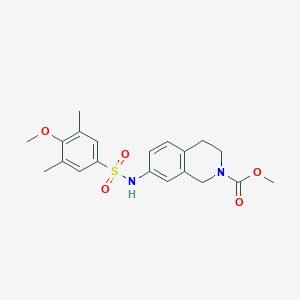

methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

This compound belongs to the 3,4-dihydroisoquinoline class, characterized by a methyl ester at position 2 and a sulfonamido group at position 7. The sulfonamido substituent is a 4-methoxy-3,5-dimethylphenyl group, which introduces steric bulk and electronic modulation.

Properties

IUPAC Name |

methyl 7-[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-13-9-18(10-14(2)19(13)26-3)28(24,25)21-17-6-5-15-7-8-22(20(23)27-4)12-16(15)11-17/h5-6,9-11,21H,7-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGWVNFCWFEOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(4-methoxy-3,5-dimethylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

- Chemical Formula : C18H22N2O5S

- Molecular Weight : 378.44 g/mol

- IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it could significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar to other sulfonamide compounds, it may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : By modulating cytokine production, it can influence immune responses and reduce inflammation.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptotic cells within the tumor tissues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 7-Position

The 7-position substituent critically influences physicochemical and biological properties. Below is a comparative analysis:

Table 1: Substituent and Molecular Properties

Key Observations:

- Steric Effects : The target compound’s 3,5-dimethyl groups create significant steric hindrance compared to ’s 2-methyl analog. This may reduce binding to sterically sensitive targets but enhance selectivity .

- Electronic Effects : The sulfonamido group in the target compound offers hydrogen-bonding capability, contrasting with benzyl or carboxamide substituents in and . This could improve solubility or target affinity .

Pharmacological Implications (Inferred from Structural Data)

- Sulfonamido vs.

- Substituent Position : The para-methoxy group in the target compound and ’s analog may engage in π-stacking or hydrogen bonding, whereas ortho-substituents (e.g., 2-methyl in ) could disrupt planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.